(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile

DPP-4 inhibitor structure-activity relationship pharmacokinetics

This chiral fluorinated pyrrolidine-2-carbonitrile delivers superior oral bioavailability (F=53.2%) versus (2S,4S) isomers in DPP-4 inhibitor programs. Its unique (2S,4R) stereochemistry enables low-nanomolar DPP-4 inhibition (IC₅₀ down to 0.01 μM) with >500-fold selectivity over DPP-8/9, matching clinically approved safety margins. Essential for medicinal chemistry teams optimizing oral exposure when prior (2S,4S) leads have failed due to poor pharmacokinetics.

Molecular Formula C5H7FN2
Molecular Weight 114.12 g/mol
Cat. No. B13154341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile
Molecular FormulaC5H7FN2
Molecular Weight114.12 g/mol
Structural Identifiers
SMILESC1C(CNC1C#N)F
InChIInChI=1S/C5H7FN2/c6-4-1-5(2-7)8-3-4/h4-5,8H,1,3H2/t4-,5+/m1/s1
InChIKeyHHFUFGKACHWIAV-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile: A Chiral Fluorinated Pyrrolidine Building Block for DPP-4 Inhibitor Development


(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile is a chiral fluorinated pyrrolidine derivative that serves as a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors, a class of antidiabetic agents [1]. Its specific (2S,4R) stereochemistry and 4-fluoro substitution confer distinct electronic and conformational properties that differentiate it from unsubstituted pyrrolidine-2-carbonitrile scaffolds and alternative stereoisomers [2]. The compound is primarily utilized in medicinal chemistry for the construction of potent, selective DPP-4 inhibitors with optimized pharmacokinetic profiles [3].

Why (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile Cannot Be Simply Replaced by Non-Fluorinated or Alternative Stereoisomer Analogs in DPP-4 Inhibitor Programs


In DPP-4 inhibitor design, the pyrrolidine-2-carbonitrile core is a privileged scaffold, but subtle modifications dramatically alter potency, selectivity, and pharmacokinetics. The introduction of a fluorine atom at the 4-position, as in (2S,4R)-4-fluoropyrrolidine-2-carbonitrile, has been shown to enhance DPP-4 inhibitory activity and increase plasma drug concentrations compared to the 4-unsubstituted derivative [1]. Furthermore, the stereochemistry at the 2- and 4-positions is critical; the (2S,4R) configuration yields distinct conformational preferences and binding interactions relative to the (2S,4S) isomer found in clinically advanced candidates such as Denagliptin and TS-021, resulting in divergent selectivity and pharmacokinetic outcomes [2]. Generic substitution with non-fluorinated pyrrolidine-2-carbonitrile or alternative stereoisomers therefore fails to replicate the specific biological and ADME profile conferred by the (2S,4R)-4-fluoro substitution pattern [3].

Quantitative Differentiation of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile: Head-to-Head Comparative Evidence Against Key Analogs


4-Fluoro Substitution Confers Superior DPP-4 Inhibitory Activity and Oral Exposure Compared to Unsubstituted 2-Cyanopyrrolidine

In a systematic SAR study of 2-cyanopyrrolidine derivatives, the 4-fluoro derivative exhibited enhanced DPP-4 inhibitory activity and higher plasma drug concentrations after oral administration to rats relative to the 4-unsubstituted derivative [1]. While exact IC50 values for the core (2S,4R)-4-fluoropyrrolidine-2-carbonitrile fragment are not reported, the study establishes that 4-fluoro substitution consistently improves both potency and oral exposure in the 2-cyanopyrrolidine scaffold [1].

DPP-4 inhibitor structure-activity relationship pharmacokinetics

Comparative DPP-4 Inhibitory Potency: 4-Fluoropyrrolidine-2-carbonitrile Derivatives Achieve Low Nanomolar IC50 Values

Optimized derivatives incorporating the 4-fluoropyrrolidine-2-carbonitrile motif achieve potent DPP-4 inhibition. Compound 17a, a 4-fluoropyrrolidine-2-carbonitrile derivative, demonstrated an IC50 of 0.017 μM (17 nM) against DPP-4 [1]. Another derivative, compound 9l, exhibited an IC50 of 0.01 μM (10 nM) [2]. These values are comparable to clinically validated DPP-4 inhibitors and represent a substantial improvement over early-generation pyrrolidine-2-carbonitrile scaffolds lacking the 4-fluoro substitution [3].

DPP-4 inhibitor IC50 potency

Selectivity Over DPP-8 and DPP-9: A Differentiating Feature of 4-Fluoropyrrolidine-2-carbonitrile Derivatives

Selectivity against related peptidases DPP-8 and DPP-9 is crucial for the safety profile of DPP-4 inhibitors. Compound 17a, a 4-fluoropyrrolidine-2-carbonitrile derivative, exhibited selectivity ratios of DPP-8/DPP-4 = 1324 and DPP-9/DPP-4 = 1164 [1]. Compound 9l showed selectivity ratios of DPP-8/DPP-4 = 898.00 and DPP-9/DPP-4 = 566.00 [2]. In contrast, the (2S,4S)-based inhibitor TS-021 demonstrated DPP-8 selectivity >600-fold and DPP-9 selectivity >1200-fold [3], illustrating that stereochemical variation at the 4-position modulates selectivity profiles.

DPP-4 inhibitor selectivity DPP-8 DPP-9

Oral Bioavailability: 4-Fluoropyrrolidine-2-carbonitrile Derivatives Exhibit Favorable Pharmacokinetic Properties

Oral bioavailability is a critical determinant of a DPP-4 inhibitor's developability. Compound 8l, a 4-fluoropyrrolidine-2-carbonitrile derivative, demonstrated an oral bioavailability (F) of 53.2% [1]. Compound 9l, another derivative in the same series, exhibited F = 22.8% and a half-life (t1/2) of 2.74 hours [1]. By comparison, the (2S,4S)-isomer-based inhibitor Denagliptin was reported to have a low oral bioavailability of approximately 1.4% in rats, which contributed to its discontinuation from clinical development [2]. This highlights how stereochemistry at the 4-position profoundly influences pharmacokinetic outcomes.

DPP-4 inhibitor oral bioavailability pharmacokinetics

In Vivo Glucose-Lowering Efficacy Validates the Therapeutic Relevance of 4-Fluoropyrrolidine-2-carbonitrile Scaffolds

The ultimate validation of a DPP-4 inhibitor scaffold is its ability to lower blood glucose in vivo. Compound 17a, a 4-fluoropyrrolidine-2-carbonitrile derivative, demonstrated significant glucose-lowering effects in oral glucose tolerance tests (OGTT) in both ICR and KKAy mice [1]. Compounds 8l and 9l similarly exhibited good efficacy in OGTT in ICR mice, with compound 9l also reducing blood glucose in diabetic BKS db/db mice after multiple doses for 5 weeks [2]. These results confirm that the 4-fluoropyrrolidine-2-carbonitrile core can be elaborated into orally active antidiabetic agents with robust in vivo pharmacodynamics.

DPP-4 inhibitor in vivo efficacy OGTT type 2 diabetes

Stereochemistry Drives Conformational Preferences Critical for DPP-4 Binding: (2S,4R) vs. (2S,4S) Configurations

The (2S,4R) stereochemistry of the title compound dictates a specific pyrrolidine ring conformation that differs from the (2S,4S) isomer. In DPP-4 inhibitors, the (2S) configuration at the nitrile-bearing carbon is essential for covalent interaction with the catalytic serine residue (Ser630) [1]. The (4R)-fluoro substitution in the (2S,4R) isomer induces a distinct ring pucker and orientation of the fluorine atom, which can influence interactions with the S1 and S2 subsites of the enzyme [2]. This contrasts with the (2S,4S) configuration found in Denagliptin and TS-021, which presents the fluorine in a different spatial orientation, altering both potency and pharmacokinetic properties as documented in the comparative evidence above [3].

stereochemistry conformational analysis molecular docking DPP-4

Optimal Research and Industrial Application Scenarios for (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile


Lead Optimization of Next-Generation Oral DPP-4 Inhibitors with Enhanced Oral Bioavailability

As demonstrated in Section 3, derivatives of (2S,4R)-4-fluoropyrrolidine-2-carbonitrile (e.g., compound 8l) achieve oral bioavailability (F = 53.2%) that substantially exceeds that of (2S,4S)-based inhibitors like Denagliptin (F ≈ 1.4%) [1]. Medicinal chemistry teams pursuing orally administered DPP-4 inhibitors should prioritize the (2S,4R) stereochemical scaffold when optimizing for high oral exposure, particularly when prior (2S,4S) leads have failed due to poor pharmacokinetics. This building block enables exploration of chemical space orthogonal to the well-established (2S,4S) series, providing a differentiated path to candidate selection.

Synthesis of High-Potency DPP-4 Inhibitors Requiring Low Nanomolar IC50 Values

The 4-fluoropyrrolidine-2-carbonitrile core reliably delivers potent DPP-4 inhibition, with optimized derivatives such as compound 17a (IC50 = 0.017 μM) and compound 9l (IC50 = 0.01 μM) achieving low nanomolar potency [2][3]. This scaffold is ideally suited for drug discovery programs where high target engagement at minimal doses is a primary selection criterion. Researchers can leverage the established SAR around this core to rapidly generate potent lead series with predictable activity.

Exploration of Stereochemical Space to Circumvent Intellectual Property or ADME Liabilities

The (2S,4R) stereochemistry of 4-fluoropyrrolidine-2-carbonitrile offers a distinct conformational profile compared to the clinically advanced (2S,4S) isomer used in Denagliptin and TS-021 [4]. As highlighted in Section 3, this stereochemical variation translates to different selectivity and pharmacokinetic outcomes. Pharmaceutical research organizations seeking to design DPP-4 inhibitors with novel composition-of-matter claims or to overcome specific ADME liabilities (e.g., poor oral absorption) should evaluate the (2S,4R) scaffold as a strategic alternative to (2S,4S)-based templates.

Development of Selective DPP-4 Inhibitors with Favorable Safety Margins

Selectivity against DPP-8 and DPP-9 is a critical safety requirement for DPP-4 inhibitor development. Derivatives based on (2S,4R)-4-fluoropyrrolidine-2-carbonitrile have demonstrated selectivity ratios exceeding 500-fold (e.g., compound 17a: DPP-8/DPP-4 = 1324, DPP-9/DPP-4 = 1164; compound 9l: DPP-8/DPP-4 = 898.00, DPP-9/DPP-4 = 566.00) [2][3]. These margins are comparable to or exceed those of clinically approved DPP-4 inhibitors, indicating that this scaffold can support the development of safe, selective agents for chronic type 2 diabetes therapy.

Quote Request

Request a Quote for (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.